![molecular formula C34H53NO3 B14511985 N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide CAS No. 62684-24-6](/img/structure/B14511985.png)
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide is a complex organic compound that belongs to the class of cholestane derivatives. This compound is characterized by the presence of a cholestane backbone with hydroxyl groups at the 3 and 6 positions and a benzamide group attached to the 5 position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide typically involves multiple steps, starting from cholestane derivatives The hydroxylation of cholestane at the 3 and 6 positions can be achieved using specific oxidizing agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups like halides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halides or ethers.
科学的研究の応用
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes involved in cholesterol metabolism, thereby modulating their activity. The hydroxyl and benzamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cholestane: The parent compound with a similar backbone but lacking the hydroxyl and benzamide groups.
Cholestanol: A derivative with hydroxyl groups but without the benzamide group.
Cholesterol: A well-known sterol with a hydroxyl group at the 3 position.
Uniqueness
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide is unique due to the presence of both hydroxyl and benzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
62684-24-6 |
|---|---|
分子式 |
C34H53NO3 |
分子量 |
523.8 g/mol |
IUPAC名 |
N-[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-5-yl]benzamide |
InChI |
InChI=1S/C34H53NO3/c1-22(2)10-9-11-23(3)27-14-15-28-26-20-30(37)34(35-31(38)24-12-7-6-8-13-24)21-25(36)16-19-33(34,5)29(26)17-18-32(27,28)4/h6-8,12-13,22-23,25-30,36-37H,9-11,14-21H2,1-5H3,(H,35,38)/t23-,25+,26+,27-,28+,29+,30-,32-,33-,34+/m1/s1 |
InChIキー |
KTAVZXDAEGFFOX-JGZJFGLQSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)NC(=O)C5=CC=CC=C5)O)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)NC(=O)C5=CC=CC=C5)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


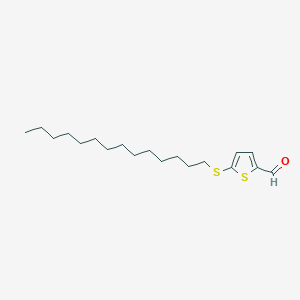
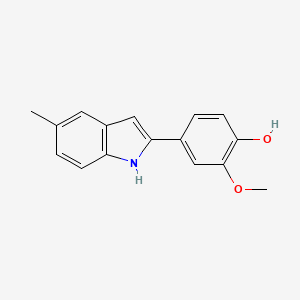

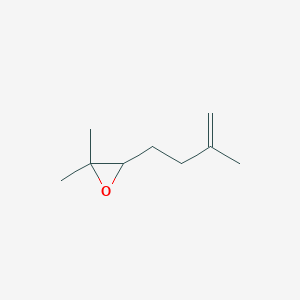
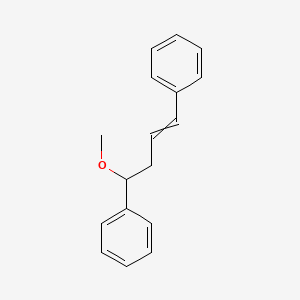
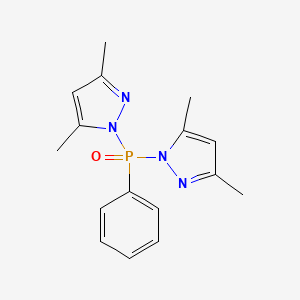
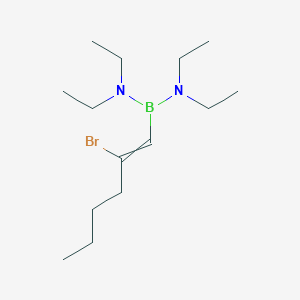

![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)
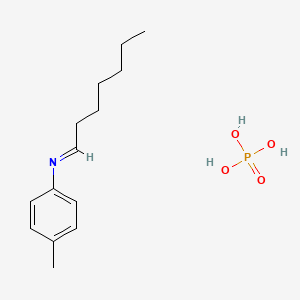
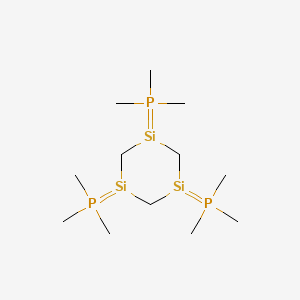

![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)
